molecular formula C26H24N5NaO5S B14467956 Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate CAS No. 67674-28-6

Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate

Cat. No.: B14467956
CAS No.: 67674-28-6
M. Wt: 541.6 g/mol
InChI Key: ONPFOQUDWPKMIV-UHFFFAOYSA-M
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Description

m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthylamine derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and pH levels. The final product is often purified through crystallization or filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions typically break the azo bonds, resulting in the formation of aromatic amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various aromatic amines, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated double-bond system. This property makes it useful as a dye and a pH indicator. In biological systems, it can interact with cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Similar Compounds

  • Direct Orange 39
  • Benzenesulfonic acid derivatives
  • Azo dyes with similar structures

Uniqueness

m-4-p-bis(2-hydroxyethyl)aminophenylazo-1-naphthylazobenzenesulphonate (sodium salt) stands out due to its unique combination of stability, solubility, and vibrant color properties. Unlike some other azo dyes, it maintains its color integrity under various environmental conditions, making it highly valuable in industrial applications .

Properties

CAS No.

67674-28-6

Molecular Formula

C26H24N5NaO5S

Molecular Weight

541.6 g/mol

IUPAC Name

sodium;3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C26H25N5O5S.Na/c32-16-14-31(15-17-33)21-10-8-19(9-11-21)27-29-25-12-13-26(24-7-2-1-6-23(24)25)30-28-20-4-3-5-22(18-20)37(34,35)36;/h1-13,18,32-33H,14-17H2,(H,34,35,36);/q;+1/p-1

InChI Key

ONPFOQUDWPKMIV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N(CCO)CCO.[Na+]

Origin of Product

United States

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